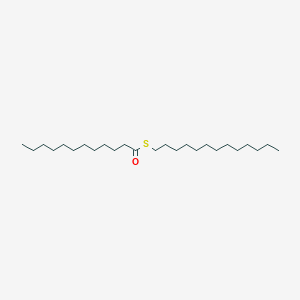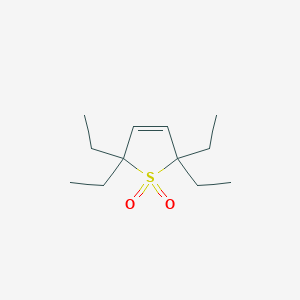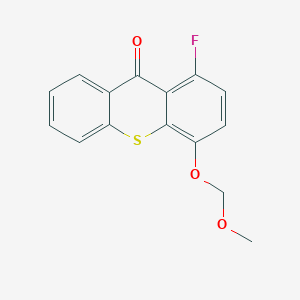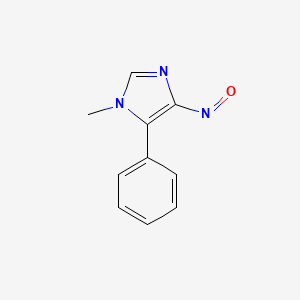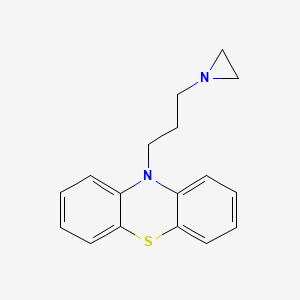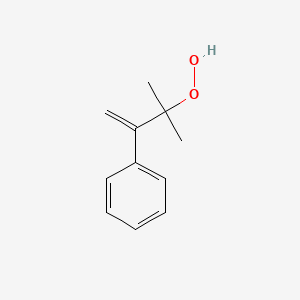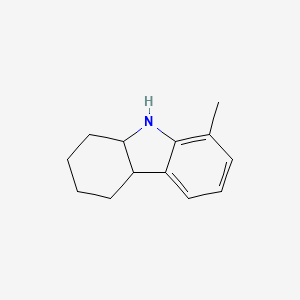
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Suzuki cross-coupling reaction has been employed to synthesize related compounds . The reaction typically involves the use of palladium catalysts and suitable ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in various treatments.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound may act as an electron donor or acceptor, influencing various biochemical processes. Its effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior. Detailed studies on its molecular targets and pathways are essential to understanding its full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- 9-(p-Tolyl)-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- 1,2,3,4-Tetrahydrocarbazole
Uniqueness
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
107203-23-6 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H17N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,10,12,14H,2-3,6,8H2,1H3 |
InChI Key |
NZDUVBJEVKOEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CCCCC3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


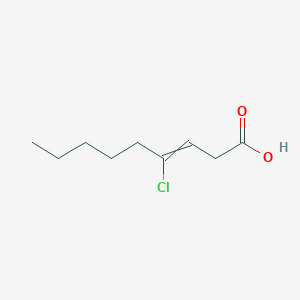
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
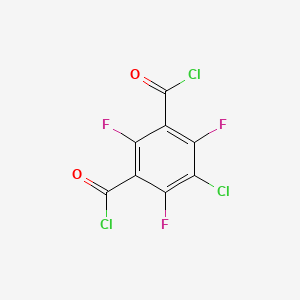
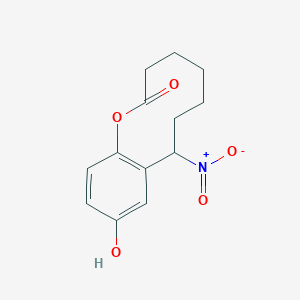
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
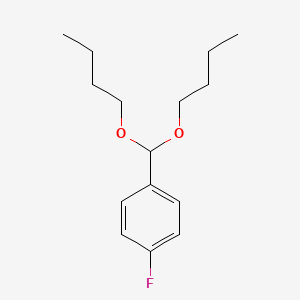
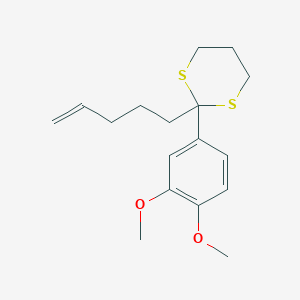
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
